2-Amino-3-phosphonopropionic acid
Overview
Description
2-Amino-3-phosphonopropionic acid, also known as DL-AP3, is a compound that has been identified as a potent antagonist at metabotropic glutamic acid receptors . It is also known as 3-Phosphono-DL-alanine .
Molecular Structure Analysis
The empirical formula of this compound is C3H8NO5P . The molecular weight is 169.07 . The SMILES string representation is NC(CP(O)(O)=O)C(O)=O .Physical and Chemical Properties Analysis
This compound is a white to almost white powder . It has a melting point of 227-229 °C .Scientific Research Applications
Inhibition of Excitatory Amino Acid-Stimulated Phosphoinositide Hydrolysis
2-Amino-3-phosphonopropionic acid is known for its role as an inhibitor of excitatory amino acid-stimulated phosphoinositide hydrolysis in the brain, particularly impacting metabotropic excitatory amino acid receptors (Schoepp et al., 1990).
Effects on Metabotropic Excitatory Amino Acid Receptors in Neonatal Rats
In vivo administration to neonatal rats showed that this compound selectively inhibits metabotropic excitatory amino acid receptors in brain slices, suggesting its potential for studying receptor functions in developing brains (Schoepp & Johnson, 1991).
Metabolism in Mammals
The metabolism of this compound in mammals involves transamination reactions and is indicative of the compound's bioactive properties (Horigane, Horiguchi, & Matsumoto, 1979).
Central Neuron Activity
Microiontophoretic applications of this compound on central neurons in rats suggest its involvement in synaptic processes, hinting at its broader neurophysiological implications (Bioulac et al., 1977).
Neuroprotective Effects in Cerebral Ischaemia
Research on the Mongolian gerbil model of cerebral ischaemia indicates that 2-Amino-3-phosphonopropionate has significant neuroprotective effects, particularly in the hippocampus, underscoring its potential therapeutic applications (Maginn et al., 1995).
Synthesis for Peptide Research
Optically active forms of this compound have been synthesized for use in peptide research, showcasing its utility in bioorganic chemistry (Bum et al., 1990).
Learning and Memory Improvement in Rats
Studies have demonstrated the compound's influence on improving learning and memory in rats, highlighting its potential in cognitive and neurological research (Winnicka et al., 1995).
Role in Metabotropic Glutamate Receptors
This compound has been shown to competitively antagonize metabotropic glutamate receptors in Xenopus oocytes, providing insights into receptor pharmacology and neurotransmission (Saugstad et al., 1995).
Analysis in Seawater Matrix
The compound has been used in high-performance liquid chromatography for the detection in seawater, indicating its relevance in environmental and marine studies (Wang et al., 2018).
Biogeochemical Phosphorus Cycling
This compound plays a significant role in biogeochemical phosphorus cycling, particularly in the productivity of oceans, as part of microbial degradation processes (Quinn et al., 2007).
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-phosphonopropionic acid is the metabotropic glutamate receptors . These receptors play a crucial role in the central nervous system, where they mediate neuronal excitability and synaptic plasticity, which are essential for learning and memory .
Mode of Action
This compound acts as a potent antagonist at the metabotropic glutamate receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, glutamate, which is the main excitatory neurotransmitter in the brain .
Biochemical Pathways
The compound inhibits the excitatory amino acid-stimulated phosphoinositide hydrolysis pathway . This inhibition can affect various downstream effects, including the regulation of ion channels and the release of neurotransmitters .
Result of Action
By acting as an antagonist at the metabotropic glutamate receptors, this compound can modulate neuronal excitability and synaptic transmission . This can have various effects at the molecular and cellular levels, potentially influencing processes such as learning and memory.
Safety and Hazards
2-Amino-3-phosphonopropionic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and using personal protective equipment such as dust masks, eyeshields, and gloves .
Relevant Papers The relevant papers retrieved provide valuable information on the properties and potential applications of this compound . These papers discuss its role in protecting primary neurons from oxygen-glucose deprivation-induced injury , and its potential utilization mechanism in eukaryotic phytoplankton .
Biochemical Analysis
Biochemical Properties
2-Amino-3-phosphonopropionic acid is an inhibitor of phosphoserine phosphatase and an antagonist of the receptor mGluR (metabotropic glutamate receptor), blocking phosphoinositide turnover mediated by the mGluR . It interacts with enzymes such as phosphoserine phosphatase and proteins like the metabotropic glutamate receptor .
Cellular Effects
In primary neuronal cell cultures, this compound can recover growth from phosphorus starvation . It affects the viability and apoptosis of neurons, and regulates the expressions of phospho-Akt1 and cytochrome c .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting phosphoserine phosphatase and antagonizing the metabotropic glutamate receptor . This leads to the blocking of phosphoinositide turnover mediated by the mGluR .
Dosage Effects in Animal Models
In the gerbil model of cerebral ischemia, this compound has shown neuroprotective effects
Metabolic Pathways
It is known to be a human metabolite , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, need further study.
Properties
IUPAC Name |
2-amino-3-phosphonopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTABPSJONFLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863590 | |
Record name | 3-Phosphonoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Amino-3-phosphonopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000370 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5652-28-8, 23052-80-4, 20263-06-3 | |
Record name | 2-Amino-3-phosphonopropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5652-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-3-phosphonopropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005652288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC133887 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Alanine, 3-phosphono- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Phosphonoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-2-Amino-3-phosphonopropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-3-PHOSPHONOPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H89G8110O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Amino-3-phosphonopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000370 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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